![molecular formula C18H17N3O B2457487 N-(2-(咪唑并[1,2-a]吡啶-2-基)苯基)环丁烷甲酰胺 CAS No. 1788561-69-2](/img/structure/B2457487.png)

N-(2-(咪唑并[1,2-a]吡啶-2-基)苯基)环丁烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are important fused bicyclic heterocycles recognized for their wide range of applications in medicinal chemistry . They have been associated with various pharmacological activities such as antiviral, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

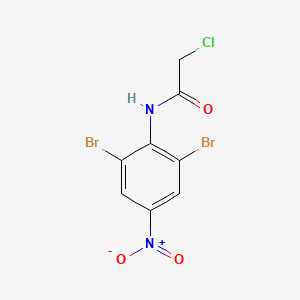

The synthesis of imidazopyridine derivatives often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines has been reported . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass . The 1H NMR spectrum of a similar compound showed various peaks indicating the presence of different types of hydrogen atoms .Chemical Reactions Analysis

The reaction of 2-aminopyridines with α-bromoketones in polar organic solvents has been reported . A chemodivergent reaction was proposed where the reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt .科学研究应用

抗癌活性

一个重要的应用领域是抗癌研究。一种衍生物被确定为雄激素受体的完全拮抗剂,在去势抵抗性前列腺癌 (CRPC) 中显示出优异的体内肿瘤生长抑制。然而,该化合物的咪唑并[1,2-a]嘧啶部分被醛氧化酶 (AO) 快速代谢,促使对减少 AO 介导氧化的药物化学策略进行研究。这些策略包括改变杂环或阻断反应位点以减轻代谢问题,可能对其他药物发现计划有用 (Linton 等人,2011)。

DNA 结合用于基因表达调节

咪唑并[1,2-a]吡啶衍生物,特别是吡咯-咪唑 (Py-Im) 发夹多酰胺,因其与小沟中的特定 DNA 序列结合、破坏蛋白质-DNA 相互作用和调节活细胞中的基因表达的能力而被探索。这些化合物的细胞摄取和生物活性的增强已通过修饰实现,显着影响了它们作为分子探针或治疗剂的潜力 (Meier 等人,2012)。

广泛的药理学潜力

咪唑并[1,2-a]吡啶支架以其广泛的药理学应用而著称,包括酶抑制剂、受体配体和抗感染剂。这突出了该支架的多功能性和持续了解其药理特性以开发新型治疗剂的兴趣 (Enguehard-Gueiffier 和 Gueiffier,2007)。

抗分枝杆菌特性

带有 N-(2-苯氧基乙基) 部分的咪唑并[1,2-a]吡啶-3-甲酰胺 (IPA) 被设计和合成作为新的抗结核剂。一些衍生物对对药物敏感和多药耐药的结核分枝杆菌菌株表现出优异的体外活性。这表明了开发新的抗结核疗法的有希望的方向 (Wu 等人,2016)。

上市制剂和治疗剂

咪唑并[1,2-a]吡啶衍生物存在于各种上市制剂中,并因其抗癌、抗分枝杆菌、抗利什曼原虫、抗惊厥、抗菌、抗病毒、抗糖尿病、质子泵抑制剂和杀虫活性而得到认可。该支架包含在唑利丁、唑吡坦和阿尔替丹等药物中,突出了其药物重要性以及为新型治疗剂修改其结构的持续努力 (Deep 等人,2016)。

作用机制

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to exhibit antifungal activity against candida spp . They inhibit the formation of yeast to mold as well as ergosterol formation .

Mode of Action

It’s known that similar compounds inhibit the formation of yeast to mold and ergosterol formation . Ergosterol is an essential component of the fungal cell membrane, and its inhibition can lead to cell death .

Biochemical Pathways

It’s known that similar compounds inhibit the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

It’s known that similar compounds could be moderately toxic to humans . In-vitro toxicity studies can help understand the real-time toxic level .

Result of Action

Similar compounds have shown potent activity only against candida spp, including several multidrug-resistant Candida spp . They exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of multidrug-resistant strains .

未来方向

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . Future research could focus on developing more effective compounds for treating various diseases, including cancer . The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is also a promising direction .

属性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c22-18(13-6-5-7-13)20-15-9-2-1-8-14(15)16-12-21-11-4-3-10-17(21)19-16/h1-4,8-13H,5-7H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUNXQASOPWKAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2457407.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2457411.png)

![2-{2-[(Benzenesulfonyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-YL}-N-phenylacetamide](/img/structure/B2457417.png)

![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2457423.png)

![Ethyl 4-oxo-3-phenyl-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2457424.png)